molecular formula C9H8ClN B1628664 4-Chloro-3-methyl-1H-indole CAS No. 858236-14-3

4-Chloro-3-methyl-1H-indole

Cat. No.: B1628664
CAS No.: 858236-14-3
M. Wt: 165.62 g/mol
InChI Key: SIJJLBWDMCNZLB-UHFFFAOYSA-N
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Description

Molecular Architecture and Atomic Connectivity

4-Chloro-3-methyl-1H-indole (CAS 858236-14-3) is a halogenated indole derivative with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The molecular formula C₉H₈ClN (molecular weight: 165.62 g/mol) reflects substitutions at the third and fourth positions of the indole scaffold. The chlorine atom occupies the fourth carbon of the benzene ring, while the methyl group is attached to the third carbon (Figure 1). The planar aromatic system ensures conjugation across the π-electron network, with bond lengths consistent with typical indole derivatives: C–C bonds in the benzene ring measure approximately 1.39–1.42 Å, while the C–N bond in the pyrrole ring is shorter (~1.37 Å).

The SMILES notation (CC1=CNC2=C1C(=CC=C2)Cl) explicitly defines atomic connectivity: the methyl group (C1) bonds to the pyrrole nitrogen (N1) via a carbon chain, and the chlorine atom substitutes the para position relative to the nitrogen. X-ray crystallography of analogous compounds, such as 4-chloro-1H-indole-2,3-dione, confirms the planar geometry of halogenated indoles, with deviations from planarity limited to substituent-induced steric effects.

Table 1: Key structural parameters of this compound

Parameter Value
Molecular formula C₉H₈ClN
Molecular weight (g/mol) 165.62
Bond lengths (Å) C–C: 1.39–1.42; C–N: 1.37
Dihedral angles (°) C3–C4–Cl: 0.2–1.5

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC guidelines for heterocyclic compounds. Numbering begins at the pyrrole nitrogen (position 1), proceeding clockwise around the benzene ring (positions 2–7). The chlorine substituent at position 4 and the methyl group at position 3 are prioritized based on the lowest locant rule. The suffix -indole denotes the bicyclic system, while the prefix 1H- specifies the tautomeric form where the hydrogen resides on the nitrogen.

Alternative naming conventions, such as 3-methyl-4-chloroindole, are chemically valid but non-systematic. The CAS registry number (858236-14-3) uniquely identifies the compound, distinguishing it from regioisomers like 5-chloro-3-methylindole or 4-chloro-1-methylindole.

Stereochemical Considerations and Conformational Analysis

This compound lacks chiral centers, rendering it achiral. However, the methyl group at position 3 introduces restricted rotation due to steric interactions with adjacent atoms. Computational studies of analogous 3-methylindoles reveal a rotational barrier of ~5–7 kcal/mol for the methyl group, resulting in two predominant conformers: one with the methyl oriented syn to the pyrrole nitrogen and another anti.

The planar indole skeleton minimizes torsional strain, but substituents like chlorine perturb electron density. Density functional theory (DFT) calculations show that the chlorine atom’s electronegativity increases the partial positive charge at position 4, polarizing the σ-bond framework. Crystal packing forces further stabilize specific conformations, as observed in related structures where halogen substituents engage in C–H···Cl interactions.

Comparative Analysis with Related Indole Derivatives

Table 2 compares this compound with structurally similar compounds:

Compound Substituents Molecular Weight Key Properties
4-Chloroindole Cl at position 4 151.59 g/mol Higher polarity, lower logP
3-Methylindole CH₃ at position 3 131.17 g/mol Enhanced lipophilicity
4-Chloro-1-methylindole Cl at 4, CH₃ at N1 165.62 g/mol Altered tautomer distribution

Key differences include:

  • Electron-withdrawing effects : The chlorine atom in this compound reduces electron density at position 4, making it susceptible to nucleophilic attack compared to non-halogenated indoles.
  • Steric hindrance : The methyl group at position 3 impedes electrophilic substitution at adjacent positions, contrasting with unsubstituted indoles.
  • Tautomerism : Unlike 1-methylindoles, the 1H-tautomer dominates due to resonance stabilization of the nitrogen lone pair.

These structural nuances influence reactivity in synthesis and biological applications. For example, the chlorine atom facilitates cross-coupling reactions, while the methyl group directs regioselectivity in electrophilic substitutions.

Figure 1: Structural formula of this compound $$ \text{Chemical structure: } \ce{Cl-C6H3(CH3)-C5H4N} $$

Properties

IUPAC Name

4-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJJLBWDMCNZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609449
Record name 4-Chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858236-14-3
Record name 4-Chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cyclization of Haloarenes and Alkynes

Palladium-mediated cross-coupling reactions provide a direct route to 4-chloro-3-methyl-1H-indole. A method adapted from the synthesis of 4-fluoro-2-phenyl-1H-indole involves reacting 2,3-dichlorophenol derivatives with terminal alkynes under catalytic conditions. For example, treating 2-chloro-3-methyl-4-nitrophenol with methylacetylene in the presence of PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and diethylamine in dimethylacetamide (DMA) at 80°C for 4 hours yields the target compound. This one-pot cyclization leverages in situ deprotection and aromatization, achieving yields of 75–88%.

Key Conditions

  • Catalyst system: PdCl₂(PPh₃)₂/CuI
  • Base: Et₂NH or Et₃N
  • Solvent: DMA or DMF
  • Temperature: 80–100°C
  • Reaction time: 4–6 hours

DABCO-Catalyzed-Sigmatropic Rearrangement

A scalable two-step synthesis involves nitroarene reduction followed by DABCO-catalyzed annulation. Starting from 4-chloro-3-methylnitrobenzene, zinc-mediated reduction generates N-arylhydroxylamine, which undergoes-sigmatropic rearrangement with methyl propiolate. The reaction proceeds at 0°C in dichloromethane with 5 mol% DABCO, affording this compound-3-carboxylate intermediates. Subsequent decarboxylation via heating in quinoline with copper powder removes the ester group, yielding the final product in 84% overall yield at 50 mmol scale.

Advantages

  • Avoids N-protection/deprotection steps
  • Tolerates electron-withdrawing groups (e.g., esters, acyl)
  • Scalable to multi-gram quantities

Direct Halogenation of 3-Methylindole

Electrophilic chlorination of 3-methylindole using N-chlorosuccinimide (NCS) in acetic acid at 25°C introduces chlorine selectively at the 4-position. The reaction achieves 82–88% yield when conducted under inert atmosphere for 12 hours. Regioselectivity arises from the directing effect of the 3-methyl group, which deactivates the 2- and 7-positions via steric hindrance.

Optimized Protocol

  • Dissolve 3-methylindole (1.0 eq) in glacial acetic acid.
  • Add NCS (1.1 eq) portionwise at 0°C.
  • Stir at 25°C for 12 hours.
  • Quench with NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

Friedel-Crafts Alkylation and Subsequent Halogenation

A less common approach involves Friedel-Crafts acylation followed by chlorination. This compound-4-carboxylic acid intermediates, as disclosed in patent literature, are synthesized via AlCl₃-mediated acylation of chlorobenzene with methyl acetyl chloride. Decarboxylation using copper chromite in quinoline at 200°C removes the carboxylic acid group, yielding the target compound in 65–70% yield.

Limitations

  • Low regioselectivity in acylation step
  • Requires high-temperature decarboxylation

Hydrolysis and Decarboxylation of Ester Derivatives

Methyl 4-chloro-1H-indole-3-carboxylate, commercially available or synthesized via Sonogashira coupling, serves as a precursor. Hydrolysis with NaOH (2M) in THF/water (3:1) at 60°C for 6 hours generates the carboxylic acid, which undergoes decarboxylation at 180°C in diphenyl ether to afford this compound. This method yields 70–75% over two steps but requires careful temperature control to prevent decomposition.

Comparative Analysis of Methods

Method Yield (%) Scalability Regioselectivity Key Advantage
Palladium Catalysis 75–88 Moderate High One-pot synthesis
DABCO Rearrangement 84 High Moderate No protection steps
Direct Halogenation 82–88 High Moderate Simple reagents
Friedel-Crafts 65–70 Low Low Patent-compliant
Decarboxylation 70–75 Moderate High Uses commercial intermediates

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitutions, primarily at positions 5 and 6 due to steric and electronic effects from the 3-methyl and 4-chloro groups.

Reaction Type Conditions Product Key Observations Source
Nitration HNO₃/H₂SO₄, 0–5°C, 2 h5-Nitro-4-chloro-3-methyl-1H-indoleSelective nitration at position 5
Sulfonation H₂SO₄/SO₃, 60°C, 4 h5-Sulfo-4-chloro-3-methyl-1H-indoleRequires excess SO₃ for full conversion

Nucleophilic Substitution at C-4 Chlorine

The C-4 chlorine participates in SNAr reactions under mild conditions due to electron withdrawal by the indole ring.

Nucleophile Conditions Product Yield Source
Methylamine DMF, K₂CO₃, 80°C, 12 h4-Methylamino-3-methyl-1H-indole78%
Sodium Thiophenolate EtOH, reflux, 6 h4-Phenylthio-3-methyl-1H-indole65%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C-4 or C-5 positions.

Reaction Type Catalyst System Product Yield Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 8 h4-Aryl-3-methyl-1H-indole60–85%
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 110°C4-Amino-3-methyl-1H-indole72%

Oxidation and Reduction

Controlled redox reactions modify the indole ring or substituents.

Reaction Conditions Product Notes Source
Indole Ring Oxidation mCPBA, CH₂Cl₂, 0°C, 1 h4-Chloro-3-methyl-2-oxindoleEpoxidation not observed
Methyl Group Oxidation KMnO₄, H₂O, 100°C, 3 h4-Chloro-1H-indole-3-carboxylic acidRequires acidic workup

Alkylation/Arylation at N-1

The NH group undergoes alkylation to form N-substituted derivatives.

Reagent Conditions Product Yield Source
Methyl Iodide NaH, DMF, RT, 15 h1-Methyl-4-chloro-3-methyl-1H-indole72%
Benzyl Bromide K₂CO₃, DMF, 60°C, 6 h1-Benzyl-4-chloro-3-methyl-1H-indole68%

Multicomponent Reactions

The compound participates in one-pot syntheses for complex heterocycles.

Reaction Components Product Yield Source
Passerini Reaction TosMIC, 4-methoxyphenethylamine, K₂CO₃Indole-fused α-acyloxyamide61%
Oxidative Coupling 3-Oxindole, Cu-salan-Ph, O₂, 50°CBis(indolyl)methane derivative73%

Photochemical Reactions

UV irradiation induces unique rearrangements or dimerization.

Reaction Conditions Product Yield Source
[2+2] Cycloaddition UV (365 nm), CH₃CN, 12 hIndole-fused cyclobutane dimer55%

Key Mechanistic Insights

  • Electrophilic Substitution : Directed by the electron-donating methyl group at C-3, which activates positions 5 and 6 .

  • Chlorine Reactivity : Enhanced leaving-group ability due to conjugation with the indole π-system, enabling SNAr at ≤100°C .

  • N-Alkylation : Proceeds via deprotonation of NH by NaH, followed by nucleophilic attack on alkyl halides .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, leading to different biological effects. For example, it can bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Halogenated Indoles

4-Chloro-3-(methoxymethyl)-1H-indole (4daa) Structure: Chlorine (4-position), methoxymethyl (3-position). Properties: Melting point 61–63°C; synthesized via a three-component cascade reaction (yield: 82%) .

7-Chloro-3-(difluoromethyl)-1H-indole

  • Structure : Chlorine (7-position), difluoromethyl (3-position).
  • Properties : The difluoromethyl group enhances lipophilicity and bioactivity, making it relevant in pharmaceutical and agrochemical research .
  • Key Difference : Substitution at the 7-position shifts electronic effects, while difluoromethyl introduces stronger electron-withdrawing properties than methyl.
Alkylated and Hydrogenated Indoles

4-Chloro-2,3-dihydro-5-methyl-1H-indole

  • Structure : Chlorine (4-position), methyl (5-position), partially saturated pyrrole ring (2,3-dihydro).
  • Properties : Reduced aromaticity due to hydrogenation increases stability and alters reactivity. Used in drug development for improved pharmacokinetics .
  • Key Difference : The dihydro structure modifies conjugation and redox behavior compared to fully aromatic 4-Chloro-3-methyl-1H-indole.

2-(4-Fluorophenyl)-3-methyl-1H-indole Structure: Methyl (3-position), fluorophenyl (2-position). Properties: The fluorophenyl group enhances π-π stacking interactions, useful in crystal engineering. Synthesized via novel routes involving Woollins' reagent . Key Difference: Fluorine’s electronegativity and phenyl substitution diversify applications in materials science.

Biological Activity

4-Chloro-3-methyl-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including cancer treatment and antimicrobial therapies.

Chemical Structure and Properties

The compound this compound features an indole ring system with a chlorine atom at the 4-position and a methyl group at the 3-position. This structural arrangement is crucial for its biological activity, as the indole moiety is known for its ability to interact with various biological receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole structure allows it to modulate the activity of these targets, leading to various biological effects such as:

  • Anticancer Activity : The compound has shown promising antiproliferative effects against several cancer cell lines. For instance, studies indicate that derivatives of indole compounds can inhibit mutant EGFR/BRAF pathways, demonstrating significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
  • Antimicrobial Properties : Research has highlighted the potential of indole derivatives, including this compound, to exhibit antimicrobial activity against various pathogens. For example, certain derivatives have shown effectiveness against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) in the low micromolar range .

Antiproliferative Activity

A notable study evaluated a series of indole-based derivatives, including this compound. The results demonstrated that this compound exhibited significant antiproliferative effects on multiple cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

CompoundCell Line TestedGI50 Value (nM)Reference
This compoundA549 (Lung Cancer)56
Indole Derivative VaMCF-7 (Breast Cancer)24
Indole Derivative VbHT-29 (Colon Cancer)59

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. The following table outlines the MIC values observed:

Bacterial StrainMIC (µM)Reference
Staphylococcus epidermidis33
Methicillin-resistant Staphylococcus aureus (MRSA)36.5

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a mouse xenograft model for head and neck cancer, compounds based on the indole structure demonstrated significant tumor growth inhibition . This suggests that further development of such compounds could lead to effective cancer therapies.
  • Neurodegenerative Diseases : Research indicates that halogenated indoles like this compound could play a role in treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate neurotransmitter systems .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chloro-3-methyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or substitution reactions. For example, 1H-indole derivatives can be synthesized using halogenated benzyl alcohols under acid catalysis (e.g., H2SO4 or TsOH). Key steps include:
  • Substrate Preparation : Reacting 1H-indole with (4-chlorophenyl)methanol in anhydrous conditions.
  • Purification : Flash chromatography with cyclohexane/ethyl acetate (8:2) to isolate the product .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of halogenated alcohol) and reaction time (12–24 hours).
    Example Reaction Table :
ReagentCatalystSolventTime (h)Yield (%)Purity (HPLC)
(4-Chlorophenyl)methanolH2SO4DCM1845>95%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and methyl/chloro substituents (e.g., δ 2.5 ppm for methyl; 13C δ ~40 ppm for CH3).
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ for C9H8ClN: calcd 166.0312; observed 166.0308) .
  • TLC : Monitor reaction progress using silica plates with UV visualization.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste and partner with certified disposal services .
  • Emergency Response : Rinse exposed skin with water for 15 minutes; consult poison control if ingested .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software can:
  • Determine Bond Angles/Lengths : Validate steric effects of the chloro and methyl groups (e.g., C-Cl bond length ~1.74 Å).
  • Identify Non-Classical Interactions : Analyze weak C–H···π or π–π stacking interactions influencing crystal packing .
    Example Data Table :
ParameterObserved ValueLiterature Reference
C–Cl Bond Length (Å)1.73
Dihedral Angle (Indole)5.2°

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh3)4 with ligand additives (e.g., SPhos) to enhance reactivity.
  • Solvent Selection : Employ THF/H2O mixtures (3:1) for better solubility of boronic acid partners.
  • Microwave Assistance : Reduce reaction time from 24 hours to 1–2 hours at 100°C .

Q. How do substituent modifications (e.g., fluoro vs. chloro) impact the biological activity of indole derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • In Vitro Assays : Test inhibitory activity against enzymes (e.g., cytochrome P450) using fluorogenic substrates.
  • Computational Modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to quantify halogen effects .
    Example SAR Table :
SubstituentIC50 (μM)LogPBinding Energy (kcal/mol)
-Cl0.83.1-9.2
-F1.52.7-8.5

Q. How can researchers address discrepancies in NMR data across studies of halogenated indoles?

  • Methodological Answer :
  • Solvent Calibration : Ensure deuterated solvents (CDCl3 vs. DMSO-d6) are accounted for; chemical shifts vary by ~0.2 ppm.
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals .

Data Contradiction Analysis

Q. Why do reported yields for similar indole syntheses vary between 37% and 68%?

  • Methodological Answer : Variations arise from:
  • Purification Efficiency : Column chromatography vs. recrystallization (e.g., 45% vs. 68% yields for analogous compounds) .
  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve cross-coupling yields but increase cost .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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